molecular formula C7H4BrNSZn B2634796 2-Benzothiazolylzinc bromide CAS No. 1618666-29-7

2-Benzothiazolylzinc bromide

Cat. No.: B2634796
CAS No.: 1618666-29-7
M. Wt: 279.46
InChI Key: ACWHKLOHZJTGQD-UHFFFAOYSA-M
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Description

2-Benzothiazolylzinc bromide is an organozinc compound that features a benzothiazole ring bonded to a zinc atom, which is further bonded to a bromine atom. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The benzothiazole moiety is a privileged structure in medicinal chemistry due to its presence in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzothiazolylzinc bromide can be synthesized through the direct insertion of highly active zinc into 2-bromobenzothiazole. The reaction is typically carried out in tetrahydrofuran (THF) at room temperature. The oxidative addition of active zinc (1.5 equivalents) to 2-bromobenzothiazole is completed within 3 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis method involving the direct insertion of zinc into 2-bromobenzothiazole can be scaled up for industrial purposes. The key factors for industrial production would include the availability of high-purity reagents and the optimization of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazolylzinc bromide primarily undergoes cross-coupling reactions, particularly with aryl iodides, to form 2-arylbenzothiazoles. These reactions are typically catalyzed by palladium complexes such as Pd(PPh₃)₂Cl₂ in THF at room temperature .

Common Reagents and Conditions

    Reagents: Aryl iodides, palladium catalysts (e.g., Pd(PPh₃)₂Cl₂)

    Conditions: Room temperature, THF as the solvent

Major Products

The major products of these reactions are 2-arylbenzothiazoles, which are valuable intermediates in the synthesis of various pharmaceuticals and organic materials .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzothiazolylzinc chloride
  • 2-Benzothiazolylzinc iodide
  • 2-Benzothiazolylmagnesium bromide

Comparison

2-Benzothiazolylzinc bromide is unique due to its specific reactivity and stability in cross-coupling reactions. Compared to its chloride and iodide counterparts, the bromide variant offers a balanced reactivity that is neither too reactive (like iodide) nor too inert (like chloride). This makes it particularly useful in forming carbon-carbon bonds with a variety of electrophiles .

Properties

IUPAC Name

2H-1,3-benzothiazol-2-ide;bromozinc(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4NS.BrH.Zn/c1-2-4-7-6(3-1)8-5-9-7;;/h1-4H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTAZLOCNGZNKZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=[C-]S2.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNSZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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